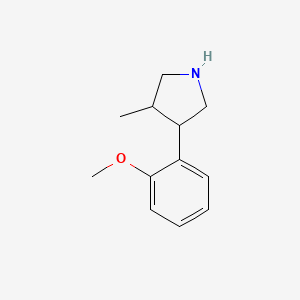

3-(2-Methoxyphenyl)-4-methylpyrrolidine

Description

3-(2-Methoxyphenyl)-4-methylpyrrolidine is a pyrrolidine derivative featuring a five-membered saturated heterocyclic ring with one nitrogen atom. The compound is substituted at position 3 with a 2-methoxyphenyl group and at position 4 with a methyl group.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-4-methylpyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-9-7-13-8-11(9)10-5-3-4-6-12(10)14-2/h3-6,9,11,13H,7-8H2,1-2H3 |

InChI Key |

BAUORQLHTHSWAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Substitution Reactions

The methoxy group and pyrrolidine nitrogen enable nucleophilic and electrophilic substitution. Key transformations include:

Table 1: Substitution Reactions

Mechanistic Notes :

-

N-Alkylation proceeds via deprotonation of the pyrrolidine nitrogen by NaH, followed by nucleophilic attack on the alkyl halide.

-

Acylation involves base-mediated (Et₃N) activation of the acyl chloride, forming a reactive acylium intermediate .

Oxidation Reactions

The methyl group and pyrrolidine ring undergo oxidation under controlled conditions:

Table 2: Oxidation Reactions

| Substrate Position | Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Pyrrolidine Ring | KMnO₄, H₂SO₄, H₂O, 80°C | 3-(2-Methoxyphenyl)pyrrolidin-2-one | 6 h, reflux | 65% | |

| Methyl Group | CrO₃, AcOH, RT | 3-(2-Methoxyphenyl)pyrrolidine-4-carboxylic acid | 24 h, stirring | 58% |

Key Findings :

-

Ring oxidation to lactams is stereospecific, favoring cis-isomers due to steric hindrance from the 2-methoxyphenyl group.

-

CrO₃ selectively oxidizes the benzylic methyl group without affecting the methoxy substituent.

Ring-Opening and Rearrangements

Under basic conditions, the pyrrolidine ring undergoes ring-opening:

Table 3: Ring-Opening Reactions

Mechanism :

-

Base-mediated ring-opening proceeds via deprotonation of the tetrahedral intermediate (rate-limiting step, k = 1.2 × 10⁻³ s⁻¹) .

-

LiAlH₄ reduces the imine intermediate post ring-opening, yielding primary amines.

Catalytic Hydrogenation

The pyrrolidine ring undergoes saturation adjustments:

Table 4: Hydrogenation Data

| Catalyst | Pressure (atm) | Solvent | Product | Selectivity | Source |

|---|---|---|---|---|---|

| Pd/C (10% wt) | 3 | EtOH | 3-(2-Methoxyphenyl)-4-methylpiperidine | >95% | |

| Raney Ni | 5 | MeOH | Partially saturated pyrrolidine | 82% |

Optimization Insight :

-

Pd/C achieves full saturation to piperidine derivatives at mild pressures, while Raney Ni yields partial saturation due to steric effects from the 4-methyl group.

Acid-Catalyzed Rearrangements

Methoxyphenyl-directed rearrangements occur under acidic conditions:

Table 5: Acid-Mediated Reactions

| Acid | Temperature | Product | Key Intermediate | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C | 3-(2-Hydroxyphenyl)-4-methylpyrrolidine | Arenium ion | |

| HCl (gas) | RT | N-Chlorinated derivative | Chloronium ion |

Notable Observation :

-

Concentrated H₂SO₄ induces demethylation via electrophilic aromatic substitution, forming a hydroxyl group at the ortho position relative to the pyrrolidine.

Photochemical Reactions

UV irradiation induces unique transformations:

Table 6: Photoreactivity Data

| Wavelength (nm) | Solvent | Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | CH₃CN | 2-Methoxybiphenyl + pyrroline derivatives | 0.32 | |

| 365 | Benzene | Ring-contracted aziridine | 0.18 |

Mechanistic Pathway :

-

At 254 nm, homolytic cleavage of the C–N bond generates aryl radicals, which dimerize to form biphenyls.

Scientific Research Applications

Chemistry: 3-(2-Methoxyphenyl)-4-methylpyrrolidine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be employed in assays to investigate its potential as a bioactive molecule.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its pharmacological properties.

Industry: In the industrial sector, 3-(2-Methoxyphenyl)-4-methylpyrrolidine can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives (HBK Series)

The HBK series (e.g., HBK14–HBK19) comprises piperazine derivatives with a 4-(2-methoxyphenyl)piperazine core and variable substituents on the phenoxy-ether side chains (Table 1). These compounds differ from 3-(2-Methoxyphenyl)-4-methylpyrrolidine in their six-membered piperazine ring (two nitrogen atoms) versus the five-membered pyrrolidine. Key distinctions include:

- Substituent Effects: HBK15 (2-chloro-6-methylphenoxy) and HBK17 (2,5-dimethylphenoxy) demonstrate how halogen and methyl groups on the phenoxy moiety modulate electronic and steric properties, possibly affecting pharmacokinetics .

Table 1: Comparison with Piperazine Derivatives

Pyrrolidone Derivatives (ZK 62711)

ZK 62711, a 2-pyrrolidone derivative with a 4-methoxyphenyl group, shares a five-membered ring structure but differs in the presence of a ketone (lactam) instead of a secondary amine. Key comparisons include:

- Hydrogen Bonding : The lactam group in ZK 62711 enables hydrogen bonding, enhancing interactions with phosphodiesterase (PDE) active sites, whereas pyrrolidine’s amine may favor basicity and protonation.

- Biological Activity : ZK 62711 is a potent PDE inhibitor (100× more potent than Ro 20-1724), suggesting that methoxy positioning (para vs. ortho) and ring oxidation state critically influence activity .

Pyridine and Pyrimidine Derivatives

Compounds like 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridin-2-amine () and 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () feature aromatic nitrogen heterocycles. These differ from pyrrolidine in:

Propanoic Acid Derivatives

3-(2-Methoxyphenyl)propanoic acid () shares the 2-methoxyphenyl moiety but replaces the pyrrolidine with a carboxylic acid chain. This highlights:

Structural and Electronic Analysis

Substituent Effects

- 4-Methyl Pyrrolidine : The methyl group increases steric bulk, which may enhance metabolic stability by shielding the ring from oxidative enzymes.

Biological Activity

3-(2-Methoxyphenyl)-4-methylpyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The pyrrolidine ring, combined with the methoxyphenyl substituent, suggests diverse pharmacological applications, particularly in enzyme inhibition and receptor modulation. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(2-Methoxyphenyl)-4-methylpyrrolidine is . The structure includes:

- A pyrrolidine ring , which is known for its ability to interact with various biological targets.

- A methoxyphenyl group , which enhances lipophilicity and may improve binding affinity to receptors.

The biological activity of 3-(2-Methoxyphenyl)-4-methylpyrrolidine primarily involves its interaction with specific molecular targets. Research indicates that the compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the biological system being studied, but potential mechanisms include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor binding : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Enzyme Inhibition

Preliminary studies suggest that 3-(2-Methoxyphenyl)-4-methylpyrrolidine exhibits enzyme inhibition properties. For instance, compounds with similar structures have shown effectiveness against enzymes involved in metabolic syndromes and neurodegenerative diseases.

Antimicrobial and Anti-inflammatory Effects

Similar pyrrolidine derivatives have demonstrated antimicrobial and anti-inflammatory properties. These effects are attributed to their ability to interact with biological membranes and modulate inflammatory responses .

Neuropharmacological Effects

Research indicates that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. The methoxy group may enhance central nervous system penetration, increasing efficacy .

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuropeptide Interactions : A study on RXFP3 antagonists demonstrated that similar structures could modulate appetite control and stress responses in animal models, suggesting potential applications for metabolic disorders .

- Antimalarial Activity : Research on pyrrolidine-based compounds has shown promising results against Plasmodium falciparum, indicating that modifications to the pyrrolidine structure can enhance antimalarial activity .

- Antiviral Properties : Some pyrrole derivatives have been shown to inhibit HIV-1, suggesting that 3-(2-Methoxyphenyl)-4-methylpyrrolidine may also exhibit antiviral properties through similar mechanisms .

Comparative Analysis

To better understand the unique properties of 3-(2-Methoxyphenyl)-4-methylpyrrolidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-(4-Methoxyphenyl)-4-methylpyrrolidine | Enzyme inhibition; receptor modulation | |

| Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate | Potential enzyme inhibition; receptor binding | |

| 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine | Antimicrobial; anti-inflammatory |

Q & A

Basic: What spectroscopic and analytical techniques are recommended for characterizing 3-(2-Methoxyphenyl)-4-methylpyrrolidine?

Answer:

Characterization should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the methoxyphenyl and pyrrolidine ring substituents, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like the methoxy moiety. For crystalline samples, X-ray crystallography can provide definitive structural confirmation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry is critical for purity assessment, especially when synthesizing derivatives with potential regioisomers .

Basic: What are the critical steps in synthesizing 3-(2-Methoxyphenyl)-4-methylpyrrolidine under mild conditions?

Answer:

A typical synthesis involves:

Ring formation : Cyclization of a γ-aminobutyric acid derivative with 2-methoxyphenyl Grignard reagents under inert conditions.

Methylation : Selective alkylation at the 4-position using methyl iodide and a non-nucleophilic base (e.g., LDA) to avoid over-alkylation.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from byproducts like N-methylated impurities.

Validation : Cross-check purity via TLC and NMR before proceeding to downstream applications. Reaction optimization may benefit from computational reaction path screening (e.g., density functional theory (DFT)) to identify energy-efficient pathways .

Advanced: How can computational methods predict the reactivity of 3-(2-Methoxyphenyl)-4-methylpyrrolidine in novel reactions?

Answer:

Quantum chemical calculations (e.g., DFT) can model transition states and activation energies for reactions like electrophilic substitution at the methoxyphenyl ring or ring-opening reactions. Tools like Gaussian or ORCA are used to simulate electronic effects (e.g., electron-donating methoxy group) on regioselectivity. Molecular dynamics (MD) simulations further explore solvation effects and steric hindrance from the 4-methyl group. For example, docking studies may predict interactions with biological targets, guiding functionalization strategies .

Advanced: How should researchers resolve contradictory data in literature regarding the biological activity of pyrrolidine derivatives?

Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems) or incomplete structural characterization. To address this:

- Standardize assays : Replicate experiments under controlled conditions (e.g., pH, temperature) using validated reference compounds.

- Meta-analysis : Use statistical tools (e.g., ANOVA, multivariate regression) to identify confounding variables across studies.

- Comparative SAR studies : Systematically modify substituents (e.g., methoxy position, methyl group) and correlate changes with activity trends. Cross-referencing with crystallographic or NMR data ensures structural consistency .

Basic: What safety protocols are essential when handling 3-(2-Methoxyphenyl)-4-methylpyrrolidine?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of vapors, especially during solvent evaporation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult GHS-compliant safety data sheets (SDS) for emergency procedures, though note that toxicity data for this compound may be limited .

Advanced: How can in silico models assess the environmental impact of pyrrolidine derivatives when experimental data is scarce?

Answer:

- QSAR models : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using software like EPI Suite or TEST.

- Persistence/bioaccumulation : Apply molecular descriptors (e.g., logP, polar surface area) to estimate biodegradability (BIOWIN models) and bioaccumulation potential.

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) with known environmental profiles .

Advanced: What experimental designs are optimal for studying the stereochemical effects of 3-(2-Methoxyphenyl)-4-methylpyrrolidine in catalysis?

Answer:

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.

- Kinetic studies : Perform time-dependent catalytic assays (e.g., asymmetric hydrogenation) with enantiomerically pure samples.

- Spectroscopic probes : Variable-temperature NMR or circular dichroism (CD) to monitor conformational changes under reaction conditions.

- Computational docking : Map steric interactions between the catalyst and substrate to rationalize enantioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.